N-Methyl-N-piperidin-4-ylmethyl-acetamide
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is N-methyl-N-(piperidin-4-ylmethyl)acetamide , reflecting its structural components: an acetamide backbone with methyl and piperidin-4-ylmethyl substituents on the nitrogen atom. The molecular formula is C₉H₁₈N₂O , corresponding to a molecular weight of 170.25 g/mol .
The structural representation includes:
- A piperidine ring (a six-membered saturated heterocycle with five CH₂ groups and one NH group) substituted at the 4-position with a methylacetamide group.
- An acetamide moiety (CH₃C=O) linked to the piperidine via a methylene bridge (-CH₂-).
The SMILES notation is CC(=O)N(C)CC1CCNCC1 , which encodes the connectivity of the piperidine ring, methyl group, and acetamide functional group.
CAS Registry Number and Database Classification
The compound is uniquely identified by its CAS Registry Number: 85487-99-6 . Key database classifications include:
- PubChem : While the exact CID for this compound is not explicitly listed in the provided sources, related entries (e.g., N-(piperidin-4-ylmethyl)acetamide, CID 4341747) highlight its structural analogs.
- MDL Number : MFCD10565876, used for referencing in chemical catalogs and synthesis protocols.
- ChemSpider : Classified under heterocyclic acetamides due to its piperidine and amide functional groups.
These identifiers facilitate precise tracking in chemical inventories and regulatory documentation.
Properties
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(12)11(2)7-9-3-5-10-6-4-9/h9-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIVGAHZBGCMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701908 | |
| Record name | N-Methyl-N-[(piperidin-4-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85487-99-6 | |
| Record name | N-Methyl-N-[(piperidin-4-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling of Piperidine Derivatives with Acylating Agents
A common approach involves the activation of carboxylic acids or their derivatives to form reactive intermediates that couple with amino groups on piperidine derivatives:
- Activation of acids to O-hydroxysuccinimide esters using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
- Coupling of these esters with aminoesters or amines under mild conditions.
- Hydrolysis of ester intermediates to yield the corresponding acids.
- Final coupling with piperidine derivatives using peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine) to afford the target amides.
N-Methylation of Piperidine Nitrogen
N-methylation is typically achieved by:
- Direct methylation of the piperidine nitrogen using methyl iodide or methyl sulfate under basic conditions.
- Alternatively, reductive amination with formaldehyde and a reducing agent can be employed to introduce the N-methyl group.
Functionalization at the 4-Position of Piperidine
The 4-position of the piperidine ring can be functionalized through:
- Nucleophilic substitution reactions using (N-Boc-piperidin-4-yl)methylamine intermediates.
- Mitsunobu reactions for alkylation of hydroxyl groups on piperidine derivatives.
- Subsequent deprotection steps to remove protecting groups such as Boc (tert-butoxycarbonyl) to reveal free amines for further coupling.
Detailed Preparation Method Example
A representative synthetic route for this compound or closely related analogs is outlined below:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting from 4-piperidinemethanol protected with Boc group | Protection of piperidine nitrogen to prevent side reactions |
| 2 | Mitsunobu reaction with tert-butyl chloroformate or similar | Alkylation of hydroxyl group to introduce linker |
| 3 | Deprotection with trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) | Removal of Boc protecting group to expose amine |
| 4 | Activation of acetic acid derivative with DCC and NHS | Formation of O-hydroxysuccinimide ester intermediate |
| 5 | Coupling of activated ester with piperidine amine | Formation of amide bond linking piperidine and acetamide |
| 6 | N-Methylation of the piperidine nitrogen | Introduction of methyl group on nitrogen atom |
| 7 | Purification by column chromatography | Isolation of pure this compound |
This route involves careful control of reaction conditions such as temperature, solvent choice, and atmosphere (often inert nitrogen or argon) to optimize yields and purity.
Reaction Conditions and Purification
- Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (25–50 °C) to balance reaction rate and selectivity.
- Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF).
- Atmosphere: Inert atmospheres (nitrogen or argon) are used to prevent oxidation or moisture-sensitive side reactions.
- Purification: Column chromatography is the preferred method to isolate the desired product, often using silica gel with gradient elution.
- Characterization: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure and purity of the final compound.
Research Findings and Optimization
- The use of peptide coupling reagents such as HBTU and HOBt in combination with DIPEA has been shown to improve coupling efficiency and reduce side reactions in amide bond formation involving piperidine derivatives.
- Protection and deprotection steps are critical to avoid unwanted reactions at the piperidine nitrogen during functionalization at the 4-position.
- Reaction monitoring by chromatographic techniques ensures completion and aids in optimizing reaction times and reagent stoichiometry.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Protection of piperidine nitrogen | Boc anhydride, base | Room temperature | Prevents side reactions |
| Alkylation at 4-position | Mitsunobu reagents | Mild conditions | Introduces linker |
| Deprotection | TFA in CH2Cl2 | Room temperature | Removes Boc group |
| Activation of acid | DCC, NHS | Anhydrous conditions | Forms reactive ester |
| Amide coupling | HBTU, HOBt, DIPEA | Room temperature | Efficient amide bond formation |
| N-methylation | Methyl iodide or reductive amination | Basic or reductive conditions | Introduces N-methyl group |
| Purification | Column chromatography | Silica gel | Isolates pure product |
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-piperidin-4-ylmethyl-acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the compound.
Scientific Research Applications
Scientific Research Applications
N-Methyl-N-piperidin-4-ylmethyl-acetamide has been investigated for various applications, particularly in drug discovery and development.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects in treating various diseases, including:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Properties : Similar compounds have shown efficacy in modulating inflammatory pathways, particularly by inhibiting the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.
Neuropharmacology
Preliminary studies suggest that this compound may influence neurological functions by modulating specific receptor activities. Its unique structure allows it to interact selectively with target sites involved in neurotransmission.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the piperidine ring and acetamide moiety can significantly impact potency and selectivity .
Case Studies
Several case studies have highlighted the effectiveness of this compound and its derivatives:
Case Study 1: Anticancer Effects
A study demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating their potential as effective anticancer drugs.
Case Study 2: Inhibition of Inflammatory Pathways
Research on piperidine derivatives showed promising results in inhibiting IL-1β release in macrophages stimulated with LPS/ATP, suggesting their utility as anti-inflammatory agents.
Case Study 3: Neurotransmission Modulation
Investigations into the binding affinity of this compound to specific receptors revealed its potential influence on neurotransmission pathways, which could lead to new treatments for neurological disorders.
Mechanism of Action
The mechanism by which N-Methyl-N-piperidin-4-ylmethyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS: 61086-18-8)
- Structure : Differs by a methoxymethyl substituent on the piperidine ring and a phenyl-propanamide group.
- Properties : The methoxymethyl group enhances hydrophilicity compared to the methyl group in the target compound. The extended propionamide chain may influence receptor binding kinetics.
- Application : Used as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .
Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide)
- Structure : Contains a phenethyl group on the piperidine nitrogen and a phenyl-acetamide group.
- Pharmacology : Acts as a potent opioid agonist due to the phenethyl moiety, which is critical for µ-opioid receptor binding.
- Key Difference : The absence of a phenethyl group in N-Methyl-N-piperidin-4-ylmethyl-acetamide likely eliminates opioid activity, emphasizing the importance of aromatic substituents in analgesia .
N-Phenyl-N-[1-(Phenylmethyl)-4-piperidinyl]acetamide
- Structure : Features a benzyl group on the piperidine nitrogen and a phenyl-acetamide group.
- Application : Listed as a pharmaceutical intermediate, suggesting utility in CNS-targeting drug development .
Amino Acid and Peptide-Conjugated Analogs
N-Methyl-N-{[1-(L-Valyl)-4-piperidinyl]methyl}acetamide
Heterocyclic and Substituted Acetamides
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structure : Contains pyrimidine and pyridine rings with a sulfanyl linker.
- Properties : The sulfanyl group may participate in hydrogen bonding, while the pyridine ring contributes to π-π stacking interactions.
- Application : Serves as a bioactive intermediate, demonstrating the versatility of acetamide derivatives in heterocyclic chemistry .
N-Isopropyl-2-(3-(4-Methylpiperazin-1-yl)phenoxy)acetamide
Structural-Activity Relationship (SAR) Insights
- Piperidine Substituents :
- Acetamide Modifications :
- Heterocyclic Additions :
- Pyrimidine/pyridine rings () improve solubility and enable π-stacking interactions.
Biological Activity
N-Methyl-N-piperidin-4-ylmethyl-acetamide (also known as N-(piperidin-4-ylmethyl)acetamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound has been studied for various biological activities, including:
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit the NLRP3 inflammasome, which is crucial in the release of pro-inflammatory cytokines like IL-1β. In vitro studies have shown that derivatives can significantly reduce IL-1β release in macrophages stimulated with LPS/ATP.
- Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogenic bacteria and fungi, including Candida species.
- Central Nervous System (CNS) Effects : The compound may influence neurotransmitter systems, suggesting potential applications in neuropharmacology.
The mechanism of action of this compound involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with neurotransmitter receptors.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at different positions on the piperidine ring and acetamide moiety can significantly affect potency and selectivity.
Table 1: Summary of SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of hydrophobic groups | Increased lipophilicity and potency | |
| Substitution at N-position | Enhanced binding affinity to targets | |
| Alteration of acetamide group | Variable effects on anti-inflammatory activity |
These insights guide future research directions aimed at developing more effective derivatives.
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study focusing on the inhibition of the NLRP3 inflammasome, derivatives of this compound were tested for their ability to prevent pyroptosis in macrophages. Results indicated that certain compounds could inhibit IL-1β release significantly, showcasing their potential as anti-inflammatory agents .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that the compound exhibited notable efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.
Q & A
Q. What are the optimized synthetic routes for N-Methyl-N-piperidin-4-ylmethyl-acetamide, and how can reaction conditions be systematically varied to improve yield?
Methodological Answer: The synthesis of piperidine-acetamide derivatives typically involves multi-step reactions. For example, the synthesis of structurally similar compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) involves:
Amination : Reacting 4-piperidinemethanol with methylamine under reflux in a polar aprotic solvent (e.g., THF or DMF).
Acetylation : Introducing the acetamide group via reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Q. Key Variables for Optimization :
- Temperature : Elevated temperatures (50–80°C) for amination improve reaction rates but may require inert atmospheres to prevent oxidation.
- Catalysts : Use of catalytic DMAP (4-dimethylaminopyridine) in acetylation steps enhances regioselectivity.
- Solvent Polarity : Polar solvents (DMF) favor nucleophilic substitution in piperidine derivatives.
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for piperidine methylene protons (δ 2.4–3.1 ppm, multiplet) and acetamide methyl group (δ 2.1 ppm, singlet). Piperidine ring protons appear as complex splitting patterns due to chair conformations .
- ¹³C NMR : Carbonyl resonance (δ 170–175 ppm) confirms acetylation; piperidine carbons appear at δ 40–60 ppm.
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 241.3 (calculated for C₁₀H₂₀N₂O) with fragmentation patterns indicating loss of acetamide (–59 amu) .
- IR Spectroscopy : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and N–H (3300 cm⁻¹, broad if secondary amine remains unreacted).
Q. How can researchers assess the biological activity of this compound in vitro?
Methodological Answer:
- Target Binding Assays :
- Use radioligand displacement assays (e.g., for σ receptors or mAChRs) with [³H]-ligands. IC₅₀ values calculated via nonlinear regression of competitive binding curves .
- Functional Assays :
- Measure cAMP accumulation (GPCR-linked pathways) or calcium flux (FLIPR assays) in HEK293 cells transfected with target receptors.
- Metabolic Stability :
- Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life (t₁/₂) .
Q. Critical Controls :
- Include positive controls (e.g., atropine for mAChR assays) and vehicle-only groups.
- Validate assay reproducibility with triplicate runs.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Methodological Answer:
- Core Modifications :
- Piperidine Ring : Introduce substituents (e.g., 4-methyl, 3-fluoro) to alter steric bulk and lipophilicity. For example, 4-methyl substitution in similar compounds increased σ₁ receptor affinity by 10-fold .
- Acetamide Chain : Replace methyl with cyclopropyl or trifluoroethyl to modulate metabolic stability.
- Pharmacophore Mapping :
Q. What computational strategies are effective in predicting the binding modes of this compound to neurological targets?
Methodological Answer:
- Molecular Docking :
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor complexes (50 ns trajectories) in explicit solvent (TIP3P water) to assess binding stability. RMSD < 2 Å indicates stable binding .
- Free Energy Calculations :
- Apply MM/GBSA to predict ΔG binding. Correlate with experimental IC₅₀ values for validation.
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically addressed?
Methodological Answer:
- Assay Validation :
- Confirm receptor expression levels in cell lines via Western blot or qPCR. Discrepancies may arise from differences in receptor density .
- Ligand Purity :
- Reanalyze compound purity via HPLC (>98%) and exclude batches with degradants.
- Buffer Conditions :
- Test assay buffers (e.g., Tris vs. HEPES) for ionic strength effects on ligand binding. For example, high NaCl (150 mM) reduced σ₁ binding affinity by 30% in some studies .
Q. What are the best practices for designing in vivo studies to evaluate the neuropharmacological effects of this compound?
Methodological Answer:
- Dose Selection :
- Derive doses from in vitro EC₅₀ values using allometric scaling (e.g., human equivalent dose = animal dose × (Km animal/Km human)).
- Behavioral Models :
- Use the elevated plus maze (anxiety) or forced swim test (depression) in rodents. Administer compound 30 min pre-test and compare to positive controls (e.g., diazepam) .
- Pharmacokinetics :
- Conduct cassette dosing (n = 3/time point) to measure Cmax, Tmax, and AUC₀–24h. Plasma protein binding (equilibrium dialysis) informs free drug concentrations .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
